aminas primárias

Primary amines are organic compounds characterized by the presence of an amino group (-NH2) directly attached to a saturated carbon atom, which is not part of a carbocyclic ring. These molecules play crucial roles in biochemistry and are widely used as precursors in pharmaceuticals, agrochemicals, and dyes. Primary amines can be derived from alcohols through reduction or by direct synthesis using ammonia and an appropriate reagent.

Structurally, primary amines have the general formula R-NH2, where R represents an alkyl or aryl group. The properties of these compounds vary depending on their substituent groups; for example, those with larger R groups may be less soluble in water due to increased steric hindrance. In aqueous solutions, primary amines can act as weak bases, reacting with acids.

In industrial applications, primary amines are versatile building blocks that undergo various transformations such as alkylation, acylation, and reduction, leading to the formation of secondary or tertiary amine derivatives. They also exhibit nucleophilic properties, making them suitable for reactions involving coupling and substitution chemistry.

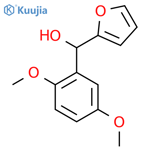

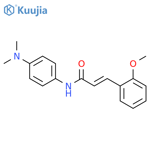

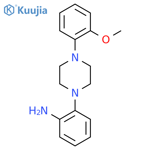

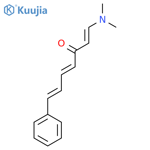

| Estrutura | Nome químico | CAS | MF |

|---|---|---|---|

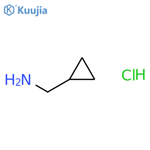

|

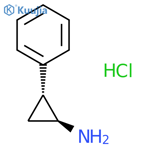

Cyclopropanemethylamine Hydrochloride | 7252-53-1 | C4H10ClN |

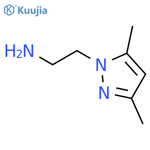

|

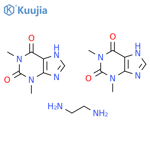

2-(3,5-dimethyl-1H-pyrazol-1-yl)ethan-1-amine | 62821-88-9 | C7H13N3 |

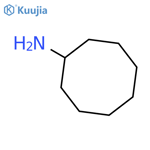

|

Cyclooctylamine | 5452-37-9 | C8H17N |

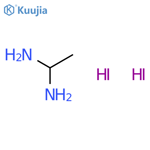

|

Ethylenediamine dihydroiodide | 5700-49-2 | C2H10I2N2 |

|

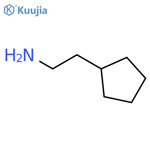

2-cyclopentylethan-1-amine | 5763-55-3 | C7H15N |

|

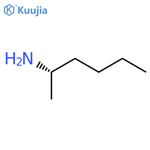

(2S)-hexan-2-amine | 70492-67-0 | C6H15N |

|

trans-1,2-Cyclohexanedimethanamine | 70795-46-9 | C8H18N2 |

|

Poly(allylamine Hydrochloride) | 71550-12-4 | C3H8ClN |

|

Aminophylline | 317-34-0 | C16H24N10O4 |

|

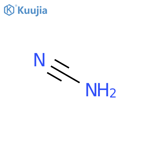

aminoformonitrile | 420-04-2 | CH2N2 |

Literatura Relacionada

-

Shamseer Kulangara Kandi,Sunny Manohar,Christian E. Vélez Gerena,Beatriz Zayas,Sanjay V. Malhotra,Diwan S. Rawat New J. Chem., 2015,39, 224-234

-

2. Cell morphology as a design parameter in the bioengineering of cell–biomaterial surface interactionsRichard Thorogate,Nicola Mordan Biomater. Sci., 2021,9, 8032-8050

-

Soumyadeep Sinha,Shaibal K. Sarkar RSC Adv., 2014,4, 47177-47183

-

5. Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡Polly L. Arnold,Anne I. Germeroth,Gary S. Nichol,Ronan Bellabarba,Robert P. Tooze Dalton Trans., 2013,42, 1333-1337

Fornecedores recomendados

-

Hubei Cuiyuan Biotechnology Co.,LtdFactory Trade Brand reagentsNatureza da empresa: Private enterprises

-

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTDFactory Trade Brand reagentsNatureza da empresa: Private enterprises

-

上海贤鼎生物科技有限公司Factory Trade Brand reagentsNatureza da empresa: Private enterprises

-

Zhejiang Brunova Technology Co., Ltd.Factory Trade Brand reagentsNatureza da empresa: Private enterprises

-

Shanghai Aoguang Biotechnology Co., LtdFactory Trade Brand reagentsNatureza da empresa: Private enterprises

Produtos recomendados